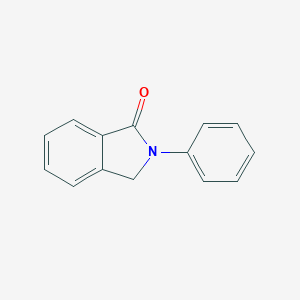

2-phenylisoindolin-1-one

概要

説明

2-phenylisoindolin-1-one is an organic compound with the molecular formula C14H11NO It is a derivative of phthalimide, where the nitrogen atom is bonded to a phenyl group

準備方法

Synthetic Routes and Reaction Conditions: 2-phenylisoindolin-1-one can be synthesized through several methods. One common method involves the reaction of benzonitrile with carbon monoxide in the presence of dicobalt octacarbonyl and pyridine in benzene solution at elevated temperatures and pressures. This reaction yields N-phenylphthalimidine along with other by-products .

Industrial Production Methods: Industrial production of this compound typically involves the use of phthalic anhydride and aniline as starting materials. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may involve heating the reactants in the presence of a catalyst to facilitate the formation of the desired compound.

化学反応の分析

Ultrasound-Assisted Cyclization with Arylcyanamides

A highly efficient method involves the reaction of benzoyl chloride and arylcyanamides catalyzed by a magnetic chitosan-supported Cu(II)-tetrazole complex (MCS@PhTet@Cu(II)) under ultrasound irradiation .

- Conditions : Ethanol solvent, 25°C, 30 mg catalyst (1.93 mol% Cu), 30–60 min.

- Mechanism :

- Performance :

Table 1: Optimization of Reaction Conditions

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Catalyst loading | 30 mg | 92 | |

| Solvent | EtOH | 92 | |

| Temperature | 25°C | 92 | |

| Ultrasound vs. thermal | Ultrasound | +15% |

Radical-Mediated Hydroxytrifluoromethylation

3-Benzylidene-2-phenylisoindolin-1-ones undergo hydroxytrifluoromethylation using CF₃SO₂Na and K₂S₂O₈ under CuBr catalysis .

- Conditions : CH₃CN/H₂O (2:1), 25°C, 30 min.

- Mechanism :

- Yields : 34–85%, depending on substituents (electron-donating groups enhance yields) .

Table 3: Substituent Effects on Hydroxytrifluoromethylation

| Substituent (Ar) | Yield (%) |

|---|---|

| -OCH₃ | 83 |

| -Cl | 67 |

| -CF₃ | 34 |

Michael Addition for 3-(2-Oxopropyl) Derivatives

2-Phenylisoindolin-1-one undergoes Michael addition with α,β-unsaturated ketones to form 3-(2-oxopropyl) derivatives .

Sonogashira Cross-Coupling

Palladium-catalyzed Sonogashira reactions with alkynes yield 3-methylene-2-phenylisoindolin-1-ones .

Catalytic Phosphorylation

Substituted 3-benzylidene derivatives react with H-phosphonates using Pd(OAc)₂/Ag₂CO₃ to form phosphorylated products .

Key Mechanistic Insights

- Copper-Catalyzed Cyclization : Ultrasound enhances reaction efficiency by promoting cavitation, accelerating Cu(II)-mediated activation of substrates .

- Radical Pathways : Trifluoromethylation proceeds via SO₄⁻- -generated CF₃ radicals, with water as the nucleophile .

- Reductive Condensation : Indium reduces nitroarenes to aryl amines, which condense with o-phthalaldehyde to form the isoindolinone core .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

2-Phenylisoindolin-1-one derivatives have been studied for their potential anticancer properties. Research indicates that these compounds can inhibit specific cancer cell lines, showcasing their ability to interfere with tumor growth mechanisms. A notable study demonstrated that certain derivatives exhibit cytotoxic effects against breast and colon cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Enzyme Inhibition

The compound has also been investigated as an inhibitor of various enzymes, including firefly luciferase. Two probe molecules derived from this compound were synthesized to explore the mechanism of luciferase inhibition, revealing insights into how structural modifications can enhance inhibitory activity .

Catalysis

Synthesis of Derivatives

Recent advancements have highlighted the use of this compound in catalytic processes. For instance, a study reported the synthesis of 3-imino-2-phenylisoindolin-1-one derivatives using a copper(II) complex as a catalyst. This method demonstrated high yields and efficiency, indicating the compound's utility in organic synthesis .

C–H Functionalization

The compound has been employed in C–H functionalization reactions, particularly in branched-selective alkylation processes. An iridium-catalyzed reaction involving this compound led to the formation of various alkylated products with excellent selectivity, showcasing its versatility as a substrate in complex organic transformations .

Agrochemical Applications

Herbicidal Activity

Research utilizing quantitative structure-activity relationship (QSAR) models has shown that 2-N-phenylisoindolin-1-one analogues possess herbicidal properties. The studies employed CoMFA and CoMSIA methods to analyze the relationship between molecular structure and herbicidal activity, suggesting that modifications at specific positions can enhance efficacy against target protox enzymes .

Data Tables

Case Studies

Case Study 1: Anticancer Research

A study focused on synthesizing various derivatives of this compound and evaluating their cytotoxicity against different cancer cell lines. The results indicated that certain modifications led to enhanced activity, making these derivatives promising candidates for further development in anticancer therapies.

Case Study 2: Catalytic Synthesis

In another investigation, researchers developed a novel copper-based catalyst for the synthesis of 3-imino derivatives from this compound. The study showcased the catalyst's effectiveness under mild conditions, yielding high purity products without extensive purification processes.

作用機序

The mechanism of action of 2-phenylisoindolin-1-one involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it can induce cell cycle arrest and apoptosis in cancer cells by interfering with key signaling pathways .

類似化合物との比較

2-phenylisoindolin-1-one can be compared with other similar compounds, such as:

N-Benzylphthalimidine: Similar in structure but with a benzyl group instead of a phenyl group. It has different reactivity and applications.

Phthalimide: The parent compound, which lacks the phenyl substitution. It is used as a precursor in various chemical syntheses.

N-Substituted Phthalimidines: A broader class of compounds where the nitrogen atom is bonded to various substituents, each with unique properties and applications.

This compound stands out due to its specific structural features and the resulting chemical and physical properties, making it a valuable compound in both research and industrial applications.

生物活性

2-Phenylisoindolin-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a bicyclic isoindolinone core with a phenyl substituent. Its molecular formula is CHN\O, and it exhibits lipophilic properties that enhance its bioavailability. The compound's unique structural features allow it to interact with various biological targets, making it a candidate for drug development.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives against Enterovirus A71 (EV-A71), a pathogen responsible for hand, foot, and mouth disease. In vitro assays demonstrated that several derivatives exhibited significant antiviral activity with effective concentrations (EC) below 10 µM. Notably, compounds A3 and A4 displayed EC values ranging from 1.23 to 1.76 µM, indicating their potency against multiple clinical isolates of EV-A71 .

The mechanism of action involves inhibition of viral replication at the entry stage, as evidenced by decreased levels of viral protein VP1 at both RNA and protein levels upon treatment with compound A3 . This suggests that this compound may serve as a promising scaffold for the development of antiviral agents.

Antimicrobial and Anticancer Properties

In addition to its antiviral effects, this compound has been investigated for antimicrobial and anticancer activities. Research indicates that compounds within this class can modulate enzyme activity and influence cellular signaling pathways involved in disease mechanisms. For instance, studies on related compounds have shown potential in inhibiting cancer cell proliferation and exhibiting selective toxicity towards malignant cells.

Structure-Activity Relationship (SAR)

SAR studies have been crucial in understanding how modifications to the this compound structure affect its biological activity. For example:

| Compound | Modification | Biological Activity |

|---|---|---|

| A3 | N/A | Potent antiviral (EC = 1.23–1.76 µM) |

| B1 | Alkylamino at C6 | Increased potency against EV-A71 |

| B3 | Dialkylamino at C5 | Weaker activity compared to B1 |

These findings indicate that specific substitutions can enhance or diminish biological activity, guiding future synthetic efforts to optimize therapeutic efficacy .

The biological effects of this compound are mediated through interactions with specific molecular targets, such as enzymes and receptors. For instance, its potential sedative-hypnotic effects may be linked to modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system. Understanding these interactions is essential for elucidating the compound's therapeutic potential.

Case Studies

Several case studies have documented the effectiveness of this compound derivatives in preclinical models:

- Study on Antiviral Activity : A study involving a series of synthesized derivatives demonstrated that modifications at the C6 position significantly affected antiviral potency against EV-A71, highlighting the importance of structural optimization .

- Anticancer Research : Investigations into the anticancer properties showed that certain derivatives could inhibit tumor growth in xenograft models, suggesting their potential as chemotherapeutic agents.

特性

IUPAC Name |

2-phenyl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-14-13-9-5-4-6-11(13)10-15(14)12-7-2-1-3-8-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWLYGQHSKZFAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202134 | |

| Record name | 1H-Isoindol-1-one, 2,3-dihydro-2-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643847 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5388-42-1 | |

| Record name | 2,3-Dihydro-2-phenyl-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5388-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylphthalimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005388421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenylphthalimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindol-1-one, 2,3-dihydro-2-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PHENYLPHTHALIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8M4WOJ0XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。